2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived small molecule characterized by:
- A benzofuran core substituted at positions 2, 3, and 4.
- A 2-methyl group at position 2.
- A carboxylate ester (2-methoxyethyl) at position 3.
- A sulfonamide group at position 5, linked to a 4-ethylphenyl moiety.
Properties
IUPAC Name |
2-methoxyethyl 5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-4-15-5-8-17(9-6-15)29(24,25)22-16-7-10-19-18(13-16)20(14(2)28-19)21(23)27-12-11-26-3/h5-10,13,22H,4,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIDHTXGGCKWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with potential therapeutic applications. Its structure includes a benzofuran core, which has been associated with various biological activities, including anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C25H25NO6S
- Molar Mass : 467.5341 g/mol
- Structural Formula : The compound features a benzofuran moiety substituted with a sulfonamide group and an ethoxy group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer progression. Key mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
-
Targeting Specific Pathways : The compound has been noted to affect pathways such as:
- Mitogen-Activated Protein Kinase (MAPK) signaling
- Phosphoinositide 3-Kinase (PI3K) pathway
These pathways are crucial in regulating cell survival, proliferation, and apoptosis.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound exhibits potent activity against these cancer types.
Case Studies
- HeLa Cell Line Study : A study evaluated the effects of various concentrations of the compound on HeLa cells, revealing that it induces apoptosis through mitochondrial pathways. The study found that at higher concentrations, the compound significantly increased caspase activity, confirming its role in promoting programmed cell death .
- Comparative Analysis : In comparative studies with established chemotherapeutics like tamoxifen and 5-fluorouracil, the compound showed comparable or superior activity against certain cancer cell lines while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing safer therapeutic agents.
- Mechanistic Insights : Further investigations using Western blot analysis indicated that treatment with this compound led to downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax . This shift in protein expression supports its potential as an effective anticancer agent.
Comparison with Similar Compounds
Variations in Ester Substituents
Key Observations :
Variations in Sulfonamide Substituents
Key Observations :
- 4-Ethylphenyl in the target compound provides moderate lipophilicity without excessive steric hindrance.
Preparation Methods
Construction of the Benzofuran Skeleton
The benzofuran core is typically synthesized via cyclization of substituted phenols with α-halo ketones or through transition metal-catalyzed coupling reactions. A method adapted from J-stage involves bromination and aromatization of precursor benzofurans. For example, dibromination of 5-cyanobenzofuran (1d ) with bromine in dichloromethane, followed by base-mediated aromatization (KOH/MeOH-THF), yields 3-bromo-5-cyanobenzofuran (2d ) in 77% yield. This intermediate serves as a versatile precursor for further functionalization.
Functionalization at the 3-Position: Carboxylate Ester Formation
Esterification with 2-Methoxyethanol
The 3-carboxylate group is installed via esterification of a carboxylic acid intermediate. A two-step process is employed:
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Hydrolysis of Nitrile to Carboxylic Acid : The 5-cyano group in 2d is hydrolyzed to a carboxylic acid using aqueous NaOH (5.0 M) in THF-MeOH, yielding 3-bromobenzofuran-5-carboxylic acid (2f′ ) in 95% yield.
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Esterification : The carboxylic acid is reacted with 2-methoxyethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or via acid-catalyzed esterification (H₂SO₄, reflux). The patent WO2009057133A2 highlights similar acylation methods using chloroacetyl chloride in toluene or dichloromethane with triethylamine as a base.
Optimization and Purification
Reaction Conditions and Solvent Systems
Byproduct Management
The patent emphasizes recovery of byproducts like benzylamine via distillation or extraction, improving overall process efficiency.
Analytical Data and Characterization
Spectroscopic Validation
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Benzofuran core | 77 | 98.5 |
| Esterification | 85 | 97.8 |
| Sulfonylation | 82 | 99.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
